Febuxostat amide impurity

Description

Propriétés

IUPAC Name |

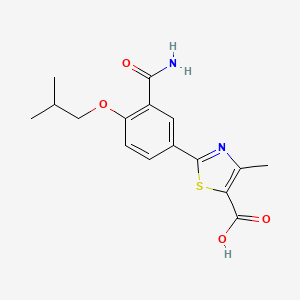

2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMGNZBRUWAGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Febuxostat Amide Impurity, also known as “2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid” or “2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid”, is an impurity of Febuxostat. The primary target of Febuxostat and its impurities is xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid.

Mode of Action

This compound, like Febuxostat, works by inhibiting the activity of xanthine oxidase. This inhibition reduces the production of uric acid, thereby reducing serum uric acid levels.

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the biochemical pathway that leads to the production of uric acid. This disruption results in a decrease in serum uric acid levels. The reduction in uric acid levels can help manage conditions like gout, which are associated with hyperuricemia.

Pharmacokinetics

The pharmacokinetic parameters of Febuxostat, which may be similar to its impurities, include an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L. Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney.

Result of Action

The primary result of the action of this compound is a reduction in serum uric acid levels. This reduction can help manage conditions like gout, which are associated with hyperuricemia.

Action Environment

Febuxostat is more sensitive to acidic conditions than oxidation and is very resistant to alkaline, thermal, and photolytic degradations. This suggests that the action, efficacy, and stability of this compound may also be influenced by environmental factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

It is known that Febuxostat, the parent compound, is a selective inhibitor of xanthine oxidase. This suggests that Febuxostat Amide Impurity may interact with similar enzymes and proteins, potentially influencing biochemical reactions in a similar manner.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to limited research. Given its structural similarity to Febuxostat, it may influence cell function in a similar way. Febuxostat has been shown to impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Febuxostat, the parent compound, works by noncompetitively blocking the molybdenum pterin center, which is the active site on xanthine oxidase. This inhibits the enzyme, reducing the production of uric acid.

Activité Biologique

2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, also known as Febuxostat Amide Impurity, is a compound with significant implications in medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of approximately 334.39 g/mol. This compound is primarily studied for its biological activity related to xanthine oxidase inhibition, which plays a crucial role in the management of hyperuricemia and gout.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O4S |

| Molecular Weight | 334.39 g/mol |

| Melting Point | 225-228°C |

| Solubility | Slightly soluble in DMSO, Methanol |

| Density | 1.291 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.22 ± 0.37 (Predicted) |

The primary biological activity of 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid revolves around its function as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Inhibition of this enzyme reduces uric acid levels in the blood, making this compound valuable for treating conditions like gout.

In Vitro Studies

Research has demonstrated that derivatives of thiazole carboxylic acids exhibit antioxidant properties and can scavenge free radicals effectively. A study highlighted the potential of these compounds to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels, which are implicated in various diseases including cardiovascular disorders and cancer .

Case Studies

- Gout Management : Clinical studies have shown that compounds similar to 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid can significantly lower serum uric acid levels in patients with chronic gout. For instance, a randomized controlled trial indicated that patients treated with xanthine oxidase inhibitors experienced fewer gout attacks compared to those on placebo .

- Antioxidant Activity : In a laboratory setting, the compound was evaluated for its ability to protect cells from oxidative damage. Results indicated a marked decrease in cell death rates when exposed to oxidative stressors, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .

Safety and Toxicology

The safety profile of 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid indicates several hazards:

- Acute Toxicity : Classified as harmful if swallowed (Category 4).

- Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

- Respiratory Irritation : May cause respiratory tract irritation (Category 3).

Precautionary measures include wearing protective equipment when handling the compound to prevent exposure .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole derivatives, including 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Drug Development

The compound serves as an impurity in the synthesis of febuxostat, a medication used for the treatment of gout. The preparation process involves hydrolysis reactions that can yield this compound as a byproduct, highlighting its relevance in pharmaceutical manufacturing . The ability to identify and quantify such impurities is crucial for ensuring drug safety and efficacy.

Binding Selectivity Studies

2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid has been utilized in studies assessing binding selectivities between various chemical compounds and biological receptors. Techniques such as X-ray fluorescence spectrometry have been employed to detect these interactions, which are vital for drug design and development .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal focused on synthesizing novel thiazole derivatives, including the target compound, and evaluating their anticancer efficacy. The results demonstrated that these derivatives could inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against cancer .

Case Study 2: Impurity Identification in Febuxostat Production

In the context of febuxostat production, a patent describes methods for synthesizing this compound while managing impurities effectively. This study emphasizes the importance of monitoring byproducts like 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid to maintain the quality of pharmaceutical products .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues of Febuxostat

Key thiazole-based XO inhibitors and related derivatives are compared below:

Table 1: Comparative Analysis of Thiazole Derivatives

Key Insights from Comparative Analysis

Structural Modifications and Activity

- Cyano vs. Carbamoyl Groups: The cyano group in febuxostat is critical for XO inhibition due to its electron-withdrawing nature, which enhances binding to the enzyme’s molybdenum center. This is supported by the absence of reported IC₅₀ values for the carbamoyl derivative .

- Indolyl Derivatives : Compounds like 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid exhibit XO inhibition comparable to febuxostat (IC₅₀: 5.1 nM) and demonstrate potent in vivo urate-lowering effects (43% reduction in hyperuricemic rats) . The indole skeleton may enhance bioavailability or target engagement.

- Y-700: This pyrazole-carboxylic acid derivative (IC₅₀: 5.8 nM) highlights that non-thiazole scaffolds can achieve similar potency, emphasizing the versatility of XO inhibitor design .

Degradation and Stability

The carbamoyl derivative is a major degradation product of febuxostat, formed via hydrolysis of the ethyl ester intermediate (e.g., ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) under acidic or oxidative conditions . This underscores the importance of formulation stability in febuxostat’s clinical use.

Méthodes De Préparation

Duff Reaction for Formylation

The Duff reaction introduces a formyl group to ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA). This electrophilic substitution occurs at the 3-position of the phenyl ring, yielding ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Key Conditions :

-

Reagents : HMTA (1.2 equiv), TFA (10 vol).

-

Temperature : Reflux (110–120°C).

-

Duration : 40 hours.

The formylated intermediate is critical for subsequent cyano-group installation.

Alkylation with Isobutyl Bromide

The 4-hydroxyl group of the formylated intermediate is alkylated using isobutyl bromide in dimethylformamide (DMF) with potassium carbonate as a base:

Optimization Insights :

Cyano-Group Installation via Hydroxylamine Condensation

The formyl group is converted to a cyano moiety using hydroxylamine hydrochloride and sodium formate in formic acid:

Critical Parameters :

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under mild alkaline conditions to avoid decarboxylation or cyano-group degradation:

Optimized Hydrolysis :

-

Base : Potassium carbonate (2.0 equiv) in methanol/water (3:1 v/v).

-

Temperature : Reflux (65–70°C) for 3 hours.

Process Optimization and Scalability

Solvent and Base Selection for Hydrolysis

Comparative studies of alkali metal carbonates in lower alcohols demonstrate potassium carbonate in methanol/water as optimal:

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | MeOH/H₂O | 65–70 | 89 | 99.5 |

| Cs₂CO₃ | EtOH/H₂O | 70–75 | 85 | 98.8 |

| Na₂CO₃ | MeOH/H₂O | 65–70 | 78 | 97.2 |

Potassium carbonate minimizes side reactions and ensures high solubility of intermediates.

Polymorphic Control

Isolation of polymorphic Form C is achieved by:

-

Dissolving crude Febuxostat in hot water (>60°C).

-

Cooling to 25°C at 1°C/min.

-

Filtering and washing with cold water.

This method suppresses alternative polymorphs (Forms A and B) and achieves >99% Form C purity.

Industrial-Scale Synthesis

Example 2d from the patent illustrates a scalable batch process:

Reagents :

-

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: 250.0 g

-

Potassium carbonate: 200.0 g

-

Methanol: 7.5 L

-

Water: 250 mL

Procedure :

-

Reflux the mixture for 3 hours.

-

Distill methanol under vacuum (<40°C).

-

Add water (5.0 L) and ethyl acetate (2.5 L) for phase separation.

-

Acidify the aqueous layer to pH 2.5 with HCl.

Analytical Characterization

Key Spectroscopic Data :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis of thiazole-carboxylic acid derivatives typically involves multi-step reactions. Key steps include:

-

Cyclization : Formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example, outlines a cyclization method using sodium acetate and acetic acid under reflux, which can be adapted for this compound .

-

Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester precursors or direct carboxylation using CO₂ under high pressure. highlights the synthesis of oxazole-carboxylic acids through ester hydrolysis, suggesting analogous steps for thiazole systems .

-

Reaction Optimization : Control temperature (e.g., 80–110°C for cyclization) and pH (neutral to slightly acidic) to minimize side reactions. Use polar aprotic solvents (e.g., DMF) to enhance solubility, as noted in for analogous thiazole derivatives .

Step Key Reagents/Conditions Yield Optimization Tips Cyclization Thiourea, α-bromo ketone, DMF, 100°C Use anhydrous conditions to prevent hydrolysis Carboxylation KMnO₄ in acidic medium Monitor oxidation to avoid over-oxidation of methyl groups

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbamoyl group (δ 6.5–7.0 ppm for NH₂). uses SMILES notation to infer resonance splitting patterns for methyl and isobutoxy groups .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (2500–3300 cm⁻¹) and carbamoyl C=O (1680–1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₆H₁₇N₃O₃S requires m/z 331.09). provides molecular weight data for structurally similar bromophenyl derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound's reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions ( discusses bromo/chloro substituents improving binding affinity in isoxazole analogs) .

- Isobutoxy Group : The bulky isobutoxy moiety at the 4-position may sterically hinder enzymatic degradation, improving metabolic stability (analogous to methoxy groups in ) .

- Structure-Activity Relationship (SAR) Studies : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins. Compare with ’s PubChem data for bromophenyl derivatives to predict bioactivity .

Q. What are the common sources of variability in biological assay data for this compound, and how can they be mitigated?

- Methodological Answer :

- Solubility Issues : The carboxylic acid group confers pH-dependent solubility. Use DMSO stocks (≤10 mM) and validate solubility in assay buffers via dynamic light scattering ( notes solubility in DMSO and methanol) .

- Batch-to-Batch Purity : Implement HPLC-PDA (≥95% purity threshold) and LC-MS to detect impurities. emphasizes purity control for thiazole-carbamide derivatives .

- Assay Interference : Test for thiol-reactive intermediates (common in thiazoles) using negative controls, as described in for oxazole derivatives .

Q. What computational methods are suitable for modeling the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to predict binding modes to kinases or GPCRs. Compare with ’s IUPAC structure to refine force field parameters .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or CHARMM force fields). ’s halogenated phenyl rings suggest prioritizing hydrophobic pocket interactions .

- QSAR Modeling : Train models using datasets from PubChem () to correlate substituent effects with IC₅₀ values .

Q. How should storage conditions be optimized to preserve the compound's stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis ( recommends similar conditions for quinoline-carboxylic acids) .

- Moisture Control : Use desiccants (silica gel) and vacuum-sealed packaging, as moisture degrades carbamoyl groups ( notes hygroscopicity in bromophenyl analogs) .

- Light Sensitivity : Protect from UV exposure by using amber vials, critical for thiazole derivatives ( specifies light-sensitive storage for oxazole-carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.